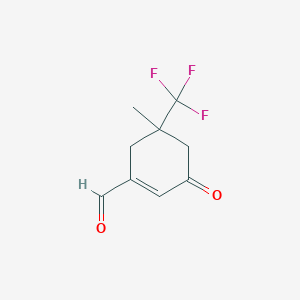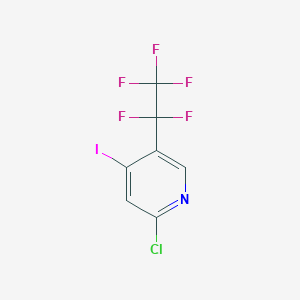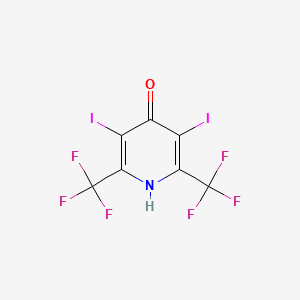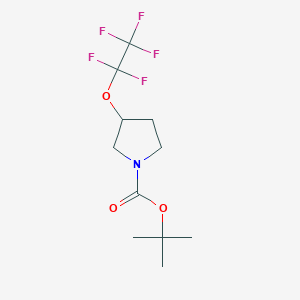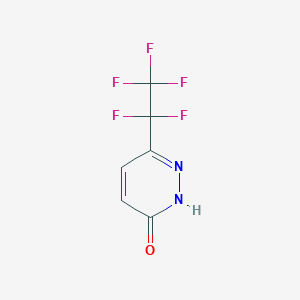
6-(Perfluoroethyl)pyridazin-3-ol, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazines are a class of organic compounds with a six-membered ring containing two adjacent nitrogen atoms . They are part of a larger class of compounds known as diazines, which also includes pyrimidines and pyrazines . The specific compound you mentioned, “6-(Perfluoroethyl)pyridazin-3-ol, 97%”, is a pyridazine derivative with a perfluoroethyl group at the 6-position and a hydroxyl group at the 3-position.
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(Perfluoroethyl)pyridazin-3-ol, 97%” would depend on its specific structure. Pyridazine is a colorless liquid with a boiling point of 208 °C .Mechanism of Action
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been shown to interact with a range of biological targets . These targets include various enzymes and receptors involved in physiological processes such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, and antiulcer activities .
Mode of Action
Pyridazinone derivatives are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 6-Pentafluoroethyl-pyridazin-3-ol might interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the wide range of pharmacological activities associated with pyridazinone derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-(Perfluoroethyl)pyridazin-3-ol, 97% in laboratory experiments is that it is a relatively inexpensive and easy to obtain compound. In addition, 6-(Perfluoroethyl)pyridazin-3-ol, 97% is highly soluble in water and is relatively stable, making it ideal for use in a variety of laboratory applications. However, there are some limitations to using 6-(Perfluoroethyl)pyridazin-3-ol, 97% in laboratory experiments. For example, the compound has a relatively low solubility in organic solvents and is prone to hydrolysis in the presence of moisture.
Future Directions
There are a number of potential future directions for the use of 6-(Perfluoroethyl)pyridazin-3-ol, 97% in scientific research. These include further studies into its potential use as a pharmaceutical and biotechnological agent, as well as its potential use as a catalyst for the production of polymers and as a surfactant in the manufacture of cosmetics. In addition, further research into the mechanism of action of 6-(Perfluoroethyl)pyridazin-3-ol, 97% and its effects on biochemical and physiological processes could lead to new applications for the compound. Finally, further studies into the safety and toxicity of 6-(Perfluoroethyl)pyridazin-3-ol, 97% could lead to its use in clinical applications.
Synthesis Methods
6-(Perfluoroethyl)pyridazin-3-ol, 97% is synthesized by a series of steps starting with the reaction of 1-fluoro-2-chloro-4-nitrobenzene with sodium hydroxide to form 1-fluoro-2-chloro-4-nitrobenzene sodium salt. This is then reacted with 1-ethylpyridazin-3-ol in the presence of sodium hydroxide to form 6-(perfluoroethyl)pyridazin-3-ol. The reaction is conducted in aqueous solution at a temperature of 50-60°C for 1-2 hours.
Scientific Research Applications
6-(Perfluoroethyl)pyridazin-3-ol, 97% has been studied for its potential use in a variety of scientific research applications. It has been used as a reagent in the synthesis of polymers, as a catalyst in the production of polymers, and as a surfactant in the manufacture of cosmetics. In addition, 6-(Perfluoroethyl)pyridazin-3-ol, 97% has been studied for its potential use as a pharmaceutical and biotechnological agent. It has been shown to possess anti-inflammatory and anti-oxidant activities, as well as being able to inhibit the growth of certain types of cancer cells.
properties
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F5N2O/c7-5(8,6(9,10)11)3-1-2-4(14)13-12-3/h1-2H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNXTQSWPAURFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

